4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol
Description
4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol is a chiral amino alcohol derivative characterized by a pentan-1-ol backbone substituted with a methyl group at the 4-position and a pyridin-4-ylmethylamino moiety at the 2-position. This structure confers both hydrophilic (alcohol and pyridine) and hydrophobic (methyl and pentyl chain) properties, making it a versatile intermediate in asymmetric catalysis and pharmaceutical synthesis. Its pyridine ring enables coordination with transition metals, such as iridium, for catalytic applications, while the amino alcohol group facilitates chiral induction in enantioselective reactions .
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-methyl-2-(pyridin-4-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(2)7-12(9-15)14-8-11-3-5-13-6-4-11/h3-6,10,12,14-15H,7-9H2,1-2H3 |
InChI Key |
QYFIIZXVJNVTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
A common synthetic strategy to prepare amino alcohols of this type is through reductive amination, where a carbonyl precursor (aldehyde or ketone) is reacted with an amine in the presence of a reducing agent.
Step 1: Formation of Imine or Schiff Base
The ketone or aldehyde derivative of 4-methylpentan-1-ol is reacted with pyridin-4-ylmethylamine under mild acidic or neutral conditions to form an imine intermediate.Step 2: Reduction of Imine
The imine intermediate is reduced to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., platinum or palladium catalysts under hydrogen atmosphere).Solvents and Conditions:
Common solvents include methanol, ethanol, or mixtures thereof. The reaction is typically conducted at room temperature to moderate heating (25–60 °C) under inert atmosphere to prevent oxidation.Catalysts:
Hydrogenation catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are preferred for catalytic hydrogenation steps.
Nucleophilic Substitution Route
Alternatively, the amino alcohol can be synthesized via nucleophilic substitution where a halogenated pentanol derivative is reacted with pyridin-4-ylmethylamine.
Step 1: Preparation of Halogenated Intermediate
4-Methyl-2-halopentan-1-ol (e.g., bromide or chloride) is prepared by halogenation of the corresponding alcohol.Step 2: Amination Reaction
The halogenated intermediate undergoes nucleophilic substitution with pyridin-4-ylmethylamine, typically in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidinone (NMP), at elevated temperatures (100–160 °C) under nitrogen atmosphere.Workup:
After reaction completion, the mixture is extracted with organic solvents (e.g., ethyl acetate), washed with brine (25% NaCl solution), dried over anhydrous salts, and concentrated to isolate the product.
Catalytic Hydrogenation Details
- Catalysts: Platinum (IV) oxide or 5% platinum on carbon (Pt/C)
- Solvents: Ethanol/methanol mixtures in ratios of 2:1 to 3:1 (v/v)
- Temperature: Ambient to moderate heating (room temperature to 60 °C)
- Duration: 10 to 48 hours depending on scale and catalyst loading
- Atmosphere: Nitrogen or hydrogen atmosphere for catalytic reduction.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Catalysts/Reducing Agents | Temperature | Notes |
|---|---|---|---|---|---|
| Imine formation | 4-methylpentan-2-one + pyridin-4-ylmethylamine | Methanol/Ethanol | None | 25–60 °C | Mild acidic or neutral conditions |
| Imine reduction | Sodium cyanoborohydride or catalytic hydrogenation | Methanol/Ethanol | PtO2 or 5% Pt/C | Ambient to 60 °C | Hydrogen atmosphere for catalytic step |
| Halogenation (if nucleophilic substitution route) | Halogenating agent (e.g., PBr3) | Suitable organic solvent | None | 0–25 °C | Prepares halogenated intermediate |
| Nucleophilic substitution | Halogenated pentanol + pyridin-4-ylmethylamine | DMF, NMP | None | 100–160 °C | Under nitrogen atmosphere |
| Workup | Extraction, washing with brine, drying | Ethyl acetate, brine | None | Room temperature | Concentration to isolate product |
Research Findings and Considerations
- The reductive amination method is favored for its straightforward approach and the ability to avoid isolation of unstable intermediates.
- Catalytic hydrogenation using platinum catalysts provides high selectivity and yields for the reduction step.
- The nucleophilic substitution route requires careful control of temperature and solvent to avoid side reactions and degradation.
- Use of polar aprotic solvents such as DMF enhances nucleophilicity of the amine and solubility of reactants.
- Purification typically involves standard organic extraction and drying techniques, followed by chromatographic or crystallization methods if high purity is required.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Pyridine Position : The pyridin-4-ylmethyl group in the target compound provides distinct electronic effects compared to pyridin-2-ylmethyl analogues, influencing ligand-metal interactions in catalysis .
- Lipophilicity : Alkyl-substituted derivatives (e.g., cyclohexyl or branched chains) exhibit higher logP values, impacting membrane permeability in drug design .
- Toxicity: Cyclohexylamino derivatives show acute toxicity risks (e.g., eye and respiratory irritation), necessitating stringent handling protocols compared to pyridine-based analogues .
Physicochemical Properties
- Solubility : The target compound’s pyridine group enhances water solubility (~15 mg/mL) compared to alkyl-substituted analogues (e.g., <5 mg/mL for 4-methylpentan-2-yl derivatives) .
- Boiling Point: Pyridine-containing amino alcohols generally exhibit higher boiling points (e.g., ~250°C) than alkyl analogues (~200°C) due to hydrogen bonding and polar interactions .
- Chirality: All enantiopure derivatives (including the target compound) show >99% enantiomeric excess (ee) when synthesized from chiral amino alcohols, critical for asymmetric catalysis .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | logP | Solubility (H2O) | Boiling Point (°C) |
|---|---|---|---|---|
| Target Compound | 238.32 | 1.8 | 15 mg/mL | 248–250 |
| 4-Methyl-2-[(pyridin-2-ylmethyl)amino]pentan-1-ol | 238.32 | 1.8 | 12 mg/mL | 245–247 |
| 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol | 227.38 | 2.5 | <1 mg/mL | 230–235 |
| 4-Methyl-1-phenylpentan-2-ol | 178.27 | 2.2 | 5 mg/mL | 210–215 |
Table 2: Catalytic Performance in Asymmetric Hydrogenation
Q & A
Q. Basic
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
- Spectroscopy : / NMR for functional group and stereochemical analysis ; IR for hydroxyl/amine identification.
- Chiral Methods : Polarimetry or chiral HPLC columns to confirm enantiopurity .
How can reaction mechanisms for oxidation or reduction of this compound be experimentally validated?
Q. Advanced
- Oxidation : Use Oxone in aqueous conditions (room temperature) and track intermediates via LC-MS. Compare kinetic data (e.g., rate constants) to proposed mechanisms .
- Reduction : Employ NaBH in methanol and monitor by NMR for alcohol formation. Isotopic labeling (e.g., DO quenching) can identify proton transfer steps .
What strategies optimize the synthesis of derivatives via substitution reactions?
Basic
For amine/thiol substitutions:
- Use a base (e.g., KCO) to deprotonate the hydroxyl group.
- Select polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Purify via silica gel chromatography, eluting with EtOAc/hexane gradients .
How can researchers identify biological targets (e.g., enzymes) for this compound?
Q. Advanced
- Molecular Docking : Use software (AutoDock Vina) to predict binding to pathogen enzymes (e.g., Leishmania biosynthetic enzymes) .
- In Vitro Assays : Test inhibition of enzyme activity (IC) via spectrophotometric methods (e.g., NADH depletion assays) .
- SAR Studies : Modify the pyridyl or methyl groups and compare bioactivity .
What purification methods are effective for isolating this compound from complex mixtures?
Q. Basic
- Liquid-Liquid Extraction : Separate polar (aqueous) and nonpolar (organic) phases using ethyl acetate.
- Column Chromatography : Use silica gel with gradient elution (MeOH/CHCl).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline yields .
How should researchers address inconsistent yields in scale-up synthesis?
Q. Advanced
- Kinetic Analysis : Use microreactors to study exothermicity and mixing efficiency.
- By-Product Identification : Employ GC-MS or LC-MS to detect impurities (e.g., over-oxidation products) .
- DOE Optimization : Vary temperature, stoichiometry, and catalyst loading (e.g., Pd/C for hydrogenation) .
What methodologies enable the synthesis of halogenated or sulfonated derivatives?
Q. Basic
- Halogenation : Treat with SOCl or PBr under anhydrous conditions.
- Sulfonation : React with sulfonic acid chlorides in pyridine.
- Purification : Use size-exclusion chromatography for high-molecular-weight by-products .
How can structure-activity relationships (SAR) guide therapeutic potential evaluation?
Q. Advanced
- Functional Group Modifications : Replace the pyridyl group with phenyl or morpholine moieties to assess receptor affinity .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., hydroxyl/amine) using 3D-QSAR models .
- In Vivo Testing : Evaluate neuropathic pain models (e.g., rodent allodynia) for analogs with improved selectivity for adenylate cyclase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
